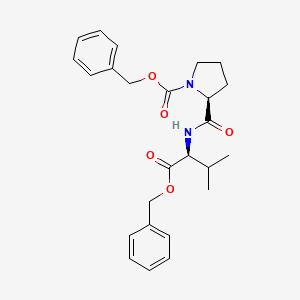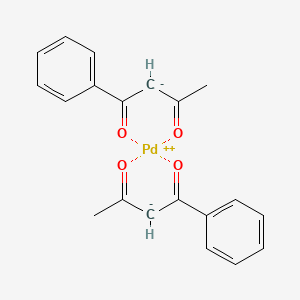
Bis(benzoylacetonato)palladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(benzoylacetonato)palladium: is a coordination complex of palladium with the ligand benzoylacetone. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions and applications. The palladium center is coordinated by two benzoylacetonate ligands, forming a chelate complex that is often used in catalysis and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(benzoylacetonato)palladium typically involves the reaction of palladium(II) chloride with benzoylacetone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The general reaction scheme is as follows:
PdCl2+2C6H5COCH2COCH3→Pd(C6H5COCHCOCH3)2+2HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of palladium precursors that are more readily available and cost-effective. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: Bis(benzoylacetonato)palladium undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states, which can be useful in catalytic cycles.
Reduction: The compound can be reduced to form palladium(0) species, which are active catalysts in many organic transformations.
Substitution: The benzoylacetonate ligands can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium(0) species.
科学研究应用
Chemistry: Bis(benzoylacetonato)palladium is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine: In biological and medicinal research, this compound has been investigated for its potential anticancer properties. The compound can interact with biomolecules, leading to the inhibition of cancer cell growth and proliferation.
Industry: In industrial applications, this compound is used in the production of fine chemicals, pharmaceuticals, and advanced materials. Its catalytic properties make it valuable in processes that require high efficiency and selectivity.
作用机制
The mechanism by which bis(benzoylacetonato)palladium exerts its effects is primarily through its role as a catalyst. The palladium center can undergo oxidative addition, transmetalation, and reductive elimination steps, which are key processes in many catalytic cycles. The benzoylacetonate ligands stabilize the palladium center and facilitate these reactions by providing a suitable coordination environment.
相似化合物的比较
Bis(acetylacetonato)palladium: Similar in structure but with acetylacetone ligands instead of benzoylacetone.
Bis(diphenylcyclohexylphosphine)palladium: Another palladium complex with different ligands, used in various catalytic applications.
Bis(benzoylacetonato)zirconium: A zirconium analog with similar coordination properties.
Uniqueness: Bis(benzoylacetonato)palladium is unique due to the specific electronic and steric properties imparted by the benzoylacetonate ligands. These properties can influence the reactivity and selectivity of the palladium center in catalytic reactions, making it a versatile and valuable compound in both research and industrial applications.
属性
分子式 |
C20H18O4Pd |
|---|---|
分子量 |
428.8 g/mol |
IUPAC 名称 |
palladium(2+);1-phenylbutane-1,3-dione |
InChI |
InChI=1S/2C10H9O2.Pd/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7H,1H3;/q2*-1;+2 |
InChI 键 |
CLLHMYFYVUWOSU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)[CH-]C(=O)C1=CC=CC=C1.CC(=O)[CH-]C(=O)C1=CC=CC=C1.[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3AR,6aR)-2-(o-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12874826.png)
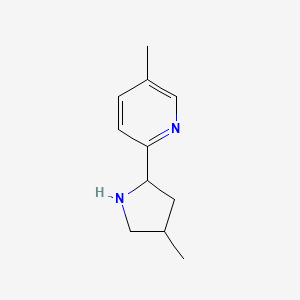
![2-methyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B12874844.png)
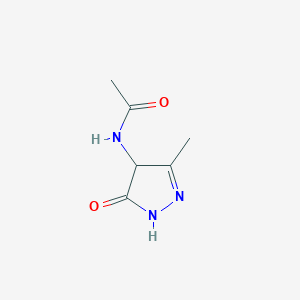
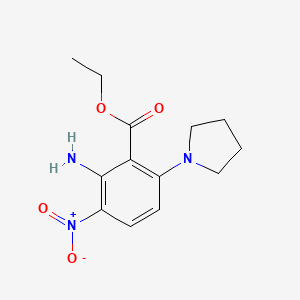
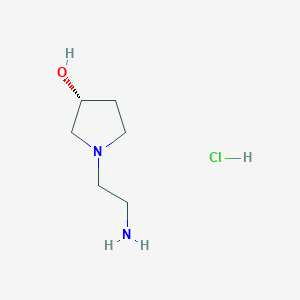
copper](/img/structure/B12874855.png)

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12874863.png)
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12874870.png)
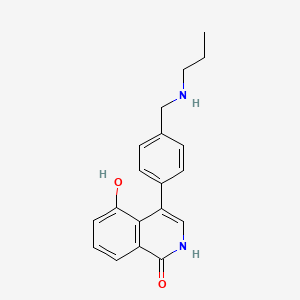
![1H-Pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B12874879.png)
